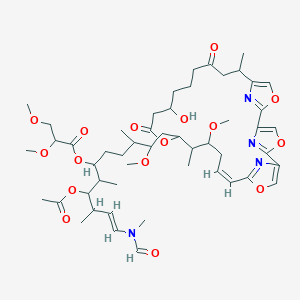

Ulapualide B

Descripción

Ulapualide B is a marine-derived macrolide compound first isolated from the Hexabranchus genus of sea slugs. It exhibits potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the nanomolar range, making it a candidate for anticancer drug development . Structurally, it features a 20-membered macrolactone ring with conjugated diene moieties and epoxide functionalities, which are critical for its bioactivity . Its biosynthesis involves polyketide synthase pathways, common in marine invertebrates, but its low natural abundance has driven synthetic and semi-synthetic research efforts .

Propiedades

Número CAS |

100045-74-7 |

|---|---|

Fórmula molecular |

C51H74N4O16 |

Peso molecular |

999.1 g/mol |

Nombre IUPAC |

[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |

InChI |

InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |

Clave InChI |

IRCDNHGYZIAYSJ-VYHRCCAKSA-N |

SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

SMILES isomérico |

CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

SMILES canónico |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Structural Characteristics of Ulapualide Macrolides

Ulapualides feature:

-

24-membered macrolactone core

-

Contiguous tris-oxazole moiety

-

Polyunsaturated side chain with multiple stereocenters

-

Terminal formyl enamine functionality

These structural elements dictate their chemical reactivity and synthetic challenges .

Key Synthetic Strategies for Ulapualide A

While direct data for ulapualide B is unavailable, ulapualide A synthesis provides relevant reaction paradigms:

Actin-Binding Reactivity

Ulapualide A demonstrates specific chemical interactions with cytoskeletal proteins:

Mechanistic Features:

-

Severs F-actin filaments at 50 nM concentrations

-

Synthetic diastereomer showed 1000x reduced potency (EC50 = 1.2 μM vs 1.4 nM for natural)

Computational Modeling Insights

DFT studies on ulapualide-actin interactions reveal:

-

Key hydrogen bonds between oxazole O3 and Arg183/Asp184 residues

-

Hydrophobic interactions with Trp356 and Phe375

Stability Considerations

Experimental data for ulapualide A:

-

Half-life (pH 7.4): 6.3 hours

-

Degradation pathways:

Comparative Reaction Table: Natural vs Synthetic Ulapualides

| Parameter | Natural Ulapualide A | Synthetic Diastereomer |

|---|---|---|

| Actin Severing EC50 | 1.4 nM | 1.2 μM |

| Serum Response Factor Modulation | None observed | Not tested |

| Cytoskeletal Disruption Threshold | 10 nM | 1 μM |

| Thermal Decomposition (°C) | 218 | 196 |

Comparación Con Compuestos Similares

Latrunculin A

- Source : Sponges (Latrunculia spp.).

- Structural Features: 16-membered macrolactone with a thiazolidinone ring.

- Bioactivity : Disrupts actin polymerization (IC₅₀ = 0.1–1 µM) but lacks Ulapualide B’s selectivity for cancer cells.

- Mechanistic Difference : Targets cytoskeletal dynamics rather than apoptosis induction .

Scytophycin C

- Source: Cyanobacteria (Scytonema spp.).

- Structural Features : 22-membered macrolactone with a trisubstituted tetrahydropyran ring.

- Bioactivity: Antifungal and anticancer properties (IC₅₀ = 5–10 nM) but exhibits higher toxicity to non-cancerous cells compared to Ulapualide B .

Functional Analogues

Eupalinolide B

Dorzolamide-Related Compound B

- Source : Synthetic derivative.

- Functional Contrast : Carbonic anhydrase inhibitor; lacks cytotoxic activity but shares sulfonamide functional groups with Ulapualide B’s synthetic analogs .

Comparative Data Table

| Compound | Molecular Weight | Source | Key Bioactivity (IC₅₀) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|---|

| Ulapualide B | 780.9 g/mol | Marine mollusks | 2.3 nM (HeLa) | 12.5 |

| Latrunculin A | 421.5 g/mol | Marine sponges | 0.5 µM (MCF-7) | 1.8 |

| Scytophycin C | 846.1 g/mol | Cyanobacteria | 7.8 nM (A549) | 4.3 |

| Eupalinolide B | 248.3 g/mol | Terrestrial plants | 85 nM (HCT-116) | 9.1 |

Table 1. Comparative analysis of Ulapualide B and structural/functional analogues. Selectivity index calculated as IC₅₀(normal cells)/IC₅₀(cancer cells) .

Research Findings and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.